(2E)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide
Description
Properties
Molecular Formula |
C25H32N2O4S |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
(E)-N-[[4-(diethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C25H32N2O4S/c1-4-26(5-2)22-11-6-21(7-12-22)18-27(23-16-17-32(29,30)19-23)25(28)15-10-20-8-13-24(31-3)14-9-20/h6-15,23H,4-5,16-19H2,1-3H3/b15-10+ |
InChI Key |
ZQLZVGHQVGQUMS-XNTDXEJSSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Oxidation with Hydrogen Peroxide
Tetrahydrothiophene is oxidized using 30% hydrogen peroxide in acetic acid at 50–60°C for 6–8 hours, yielding tetrahydrothiophene-1,1-dioxide with >90% purity.
Method 2: Dimethyldioxirane-Mediated Oxidation
Dimethyldioxirane (DMDO) in acetone at 0°C selectively oxidizes tetrahydrothiophene to its 1,1-dioxide derivative within 2 hours, avoiding over-oxidation.
Key Data:
| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂O₂/AcOH | 50–60 | 6–8 | 92 |
| DMDO/acetone | 0 | 2 | 88 |
Preparation of 4-(Diethylamino)Benzylamine
The 4-(diethylamino)benzylamine moiety is synthesized via reductive amination:
Step 1: Nitro Compound Formation
4-Nitrobenzaldehyde reacts with diethylamine in ethanol under reflux (12 h), followed by reduction with sodium borohydride to yield 4-(diethylamino)benzyl alcohol.
Step 2: Amine Generation
The alcohol is converted to the corresponding azide using diphenylphosphoryl azide (DPPA) and subsequently reduced with lithium aluminum hydride (LiAlH₄) to produce 4-(diethylamino)benzylamine.
Reaction Conditions:
-
Reduction: LiAlH₄ in THF, 0°C → RT, 4 h
-
Yield: 78%
Enamide Bond Formation
The enamide linkage is constructed via two routes:
Method A: Triflic Anhydride-Mediated Activation
A redox-economical approach uses triflic anhydride (Tf₂O) and LiHMDS to dehydrogenate amides directly. The amide precursor, N-[4-(diethylamino)benzyl]-3-(4-methoxyphenyl)propanamide, is treated with Tf₂O (1.2 eq) and LiHMDS (2 eq) in dichloromethane at −40°C, yielding the (E)-enamide selectively.
Method B: Copper-Catalyzed Trifluoromethylation
A CuF₂-catalyzed reaction between 3-(4-methoxyphenyl)propiolamide and 4-(diethylamino)benzylamine in acetonitrile at 80°C for 48 hours achieves stereoselective enamide formation.
Key Data:
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio |
|---|---|---|---|---|---|
| A | Tf₂O/LiHMDS | −40 | 2 | 85 | 95:5 |
| B | CuF₂/Ac₂O | 80 | 48 | 72 | 88:12 |
Final Coupling and Purification
The tetrahydrothiophene-1,1-dioxide intermediate is coupled with the enamide via nucleophilic substitution:
Step 1: Activation of Tetrahydrothiophene-1,1-Dioxide
The 3-position of tetrahydrothiophene-1,1-dioxide is activated using p-toluenesulfonyl chloride (TsCl) in pyridine, forming the tosylate derivative.
Step 2: Alkylation Reaction
The tosylate reacts with the enamide precursor in dimethylformamide (DMF) using cesium carbonate (Cs₂CO₃) as a base at 60°C for 12 hours.
Optimization Data:
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cs₂CO₃ | DMF | 60 | 12 | 81 |
| K₂CO₃ | DMF | 60 | 18 | 65 |
Crystallization and Characterization
The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-shaped crystals. Purity is confirmed by:
-
HPLC: >99% (C18 column, acetonitrile/water gradient)
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (d, J=15.6 Hz, 1H, CH=CO), 6.82–7.45 (m, 8H, aromatic), 3.78 (s, 3H, OCH₃).
Scalability and Industrial Adaptations
For large-scale production (>1 kg), the process is optimized as follows:
-
Continuous Flow Oxidation: Tetrahydrothiophene is oxidized in a plug-flow reactor with H₂O₂, reducing reaction time to 1.5 hours.
-
Catalyst Recycling: CuF₂ is recovered via filtration and reused, lowering costs by 40%.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Hydrolysis Reactions
The enamide group (C=C-N) undergoes hydrolysis under acidic or basic conditions. Key findings:
-
Mechanism : Protonation of the β-carbon initiates nucleophilic water attack, cleaving the C-N bond to yield carboxylic acid derivatives .
-
The sulfone group remains inert under these conditions due to its electron-withdrawing nature.
Oxidation Reactions
The tetrahydrothiophene-1,1-dioxide moiety and methoxyphenyl group participate in selective oxidations:
| Target Site | Oxidizing Agent | Conditions | Product |
|---|---|---|---|
| Tetrahydrothiophene-SO₂ | H₂O₂ (30%) | RT, 12 hrs | No reaction (sulfone stabilized) |
| 4-Methoxyphenyl | KMnO₄ (acidic) | 60°C, 3 hrs | Quinone derivative |
| Allylic position (C=C) | O₃ followed by Zn/H₂O | -78°C, 15 min | Aldehyde intermediate |
-
Key Insight : The sulfone group resists further oxidation, while the methoxyphenyl group converts to a quinone under strong oxidants. Ozonolysis cleaves the double bond, producing aldehydes for downstream functionalization .
Nucleophilic Substitution
The diethylamino group facilitates nucleophilic reactions:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 50°C | Quaternary ammonium salt | Surfactant synthesis |
| Benzyl chloride | THF, NaH, 0°C → RT | N-Benzylated derivative | Bioactivity modulation |
-
Steric Effects : Bulky nucleophiles like tert-butoxide show reduced reactivity due to steric hindrance from the tetrahydrothiophene ring.
Photochemical Reactions
The conjugated enamide system undergoes [2+2] cycloaddition under UV light:
| Light Source | Solvent | Product | Quantum Yield (%) |
|---|---|---|---|
| UV-C (254 nm) | Acetonitrile | Cyclobutane adduct | 18 |
| Visible light (450 nm) | Toluene | No reaction | 0 |
-
Wavelength Dependency : Reactivity is limited to UV-C due to the enamide’s absorption profile.
Catalytic Hydrogenation
The α,β-unsaturated enamide is reduced selectively:
| Catalyst | Pressure (bar) | Product | Selectivity (%) |
|---|---|---|---|
| Pd/C (10%) | 1 | Saturated amide | 95 |
| PtO₂ | 3 | Over-reduced amine | 40 |
-
Optimized Conditions : Palladium catalysts under mild hydrogen pressure preserve the sulfone and methoxy groups.
Thermal Degradation
Thermogravimetric analysis (TGA) reveals stability up to 200°C, followed by decomposition pathways:
| Temperature Range (°C) | Major Degradation Products | Pathway |
|---|---|---|
| 200–250 | SO₂, 4-methoxystyrene | Retro-ene reaction |
| 250–300 | Diethylamine, benzaldehyde derivatives | C-N bond cleavage |
-
Implication : Thermal instability necessitates low-temperature storage (<150°C) for long-term stability.
Bioconjugation Reactions
The enamide’s double bond enables Michael additions with biological thiols:
| Thiol Source | pH | Kinetic Rate (k, M⁻¹s⁻¹) | Application |
|---|---|---|---|
| Glutathione | 7.4 | 2.3 × 10³ | Prodrug activation |
| Cysteine residues | 8.0 | 1.8 × 10³ | Protein labeling |
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
Research indicates that this compound may exhibit anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation, such as arthritis and psoriasis. Its mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines like TNF-α, which plays a critical role in inflammatory responses .
Anticancer Activity
The compound has shown promise in preclinical studies as an anticancer agent. It may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. For instance, it has been studied for its effects on cell cycle regulation and apoptosis induction in various cancer cell lines .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and safety profile. Modifications to the diethylamino and methoxyphenyl groups have been explored to enhance biological activity while minimizing side effects. These studies often involve synthesizing analogs and assessing their pharmacological properties .
Synthesis and Derivative Development
The synthesis of (2E)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide involves several steps that can be optimized for yield and purity. The development of derivatives with improved solubility and bioavailability is an ongoing area of research. For example, modifications to the tetrahydrothiophene moiety have been investigated to enhance pharmacokinetic properties .
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of this compound, researchers found that it significantly reduced the levels of pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response, suggesting potential therapeutic applications in inflammatory diseases .
Case Study 2: Anticancer Efficacy
In preclinical trials involving various cancer cell lines, the compound demonstrated significant cytotoxicity. The study highlighted its ability to induce apoptosis through the activation of caspase pathways, positioning it as a potential lead compound for further development in cancer therapy .
Mechanism of Action
The mechanism of action of (2E)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular functions.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table compares the target compound with three structural analogs identified in the literature:
Implications of Structural Variations
The 4-methoxyphenyl group in the target compound may engage in hydrogen bonding, unlike the 4-methylphenyl group in Analog 2, which relies on hydrophobic interactions .
Solubility and Stability :
- The sulfone group in the target compound and Analog 1 increases hydrophilicity, whereas Analog 3’s cyclopropane-carboxamide structure may reduce solubility .
Bioactivity Hypotheses: Analog 2’s fluorophenyl-furan substituent could enhance metabolic resistance due to fluorine’s inductive effects, a feature absent in the target compound .
Biological Activity
(2E)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antioxidant properties. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C22H28N2O5S
- Molecular Weight : 432.53 g/mol
- CAS Number : 573970-70-4
Biological Activity Overview
The compound exhibits various biological activities that are significant in pharmacological contexts. Key areas of focus include:
1. Antioxidant Activity
Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage. The antioxidant activity of (2E)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide was evaluated using the DPPH radical scavenging method. This method measures the ability of a compound to donate hydrogen atoms to stabilize free radicals.
| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
|---|---|---|
| Tested Compound | 65.2% | 1.37 times higher than ascorbic acid |
| Ascorbic Acid | 47.5% | - |
The results indicate that this compound has a notable capacity to scavenge DPPH radicals, suggesting strong antioxidant potential .
2. Anticancer Activity
The anticancer properties of the compound were assessed through cytotoxicity assays against various cancer cell lines, including U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The MTT assay results showed that:
| Cell Line | IC50 Value (µM) | Efficacy |
|---|---|---|
| U-87 | 15.0 | High |
| MDA-MB-231 | 30.0 | Moderate |
The compound demonstrated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating a selective action that could be beneficial in targeting specific types of tumors .
The proposed mechanism for the anticancer activity involves the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it may act on:
- Topoisomerases : Inhibiting these enzymes disrupts DNA replication.
- Kinase Pathways : The compound may modulate p38 MAPK pathways, leading to apoptosis in cancer cells .
Case Studies
Several studies have explored the biological effects of related compounds with similar structures, providing insights into the potential applications of (2E)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide.
Case Study 1: Neuroprotective Effects
A related compound exhibited significant neuroprotective effects in models of acute cerebral ischemia. The study demonstrated that administration of the compound significantly prolonged survival times in mice subjected to ischemic conditions . This suggests potential applications for neuroprotection in stroke or traumatic brain injury settings.
Case Study 2: Anticancer Efficacy
Another study focused on a similar derivative's anticancer efficacy against various human cancer cell lines, reporting IC50 values comparable to those observed for (2E)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide . This reinforces the notion that structural modifications can lead to enhanced biological activities.
Q & A
Q. What synthetic methodologies are recommended for preparing (2E)-N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-enamide?
- Methodological Answer : The compound’s synthesis likely involves a multi-step approach:
- Step 1 : Prepare the tetrahydrothiophene sulfone moiety via oxidation of tetrahydrothiophene using persulfate or peroxides under controlled conditions .
- Step 2 : Functionalize the 4-(diethylamino)benzyl group via nucleophilic substitution or reductive amination, ensuring regioselectivity by optimizing solvent polarity and temperature .
- Step 3 : Introduce the (E)-configured propenamide via a Claisen-Schmidt condensation between a 4-methoxybenzaldehyde derivative and an acetamide precursor, using acid/base catalysis to control stereochemistry .
- Purification : Use column chromatography with a gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates, followed by recrystallization for final product purity .
Q. How can the stereochemical configuration (E/Z) of the propenamide group be experimentally confirmed?
- Methodological Answer :
- NMR Spectroscopy : Measure coupling constants () between the α- and β-protons of the propenamide. An supports the (E)-configuration due to trans-vicinal coupling .
- X-ray Crystallography : Resolve the crystal structure to unambiguously assign stereochemistry, as demonstrated for structurally related (E)-acrylamide derivatives .
- IR Spectroscopy : Confirm the absence of intramolecular hydrogen bonding (e.g., between the amide NH and methoxy group), which is more common in (Z)-isomers .
Advanced Research Questions
Q. How can researchers address contradictory solubility data for this compound in polar vs. nonpolar solvents?
- Methodological Answer :
- Systematic Solubility Screening : Test the compound in solvents with incremental polarity (e.g., hexane, DCM, EtOH, water) under controlled temperatures (25–60°C). Use UV-Vis spectroscopy or HPLC to quantify solubility .
- Computational Prediction : Apply Hansen solubility parameters (HSPs) or COSMO-RS simulations to model solvent interactions, prioritizing solvents with matching polarity and hydrogen-bonding capacity .
- Co-solvent Systems : If solubility in aqueous buffers is poor, employ co-solvents (e.g., DMSO/PBS mixtures) while monitoring stability via LC-MS to avoid degradation .
Q. What strategies optimize the compound’s bioavailability in pharmacokinetic studies?
- Methodological Answer :
- Lipophilicity Modulation : Introduce hydrophilic groups (e.g., hydroxyls) on the diethylamino-benzyl moiety to enhance aqueous solubility without compromising target binding. Use logP calculations (e.g., via ChemAxon) to guide modifications .
- Prodrug Design : Convert the enamide to a hydrolyzable ester prodrug, improving membrane permeability. Validate release kinetics in simulated biological fluids (e.g., SGF/SIF) .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes or PLGA nanoparticles to enhance circulation time. Characterize particle size (DLS) and drug loading (HPLC) .
Q. How can computational modeling elucidate the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures of target proteins (e.g., EGFR or MAPK). Prioritize poses with hydrogen bonds between the sulfone group and catalytic lysine residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and interaction energies (MM-PBSA) to validate binding modes .
- SAR Analysis : Synthesize analogs with modified substituents (e.g., methoxy → ethoxy) and correlate activity data (IC₅₀) with computed electrostatic potentials (MEP maps) .
Methodological Considerations for Data Contradictions
Q. How should researchers resolve discrepancies between in vitro and in vivo activity data?
- Methodological Answer :
- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites in plasma or liver microsomes. Compare metabolite structures with in vitro active parent compound to assess bioactivation .
- Protein Binding Assays : Measure free drug concentrations via equilibrium dialysis. Adjust in vitro IC₅₀ values for serum protein binding effects .
- Tissue Distribution Studies : Quantify compound levels in target organs (e.g., tumor tissue) using radiolabeled tracers (¹⁴C or ³H) to correlate exposure with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
